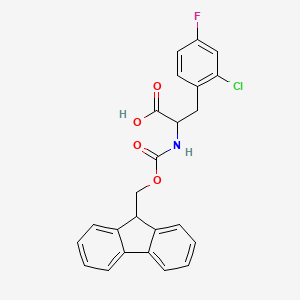
Fmoc-D-2-Chloro-4-fluorophe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly used in peptide synthesis due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fmoc-D-2-Chloro-4-fluorophe can be synthesized by reacting 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is then reacted with D-2-chloro-4-fluorophenylalanine under basic conditions to yield the final product .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process typically includes the protection of amino groups with Fmoc-Cl, followed by coupling reactions with the desired amino acid derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-2-Chloro-4-fluorophe undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-D-2-Chloro-4-fluorophe is widely used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The incorporation of fluorinated amino acids into proteins can provide insights into their structure and function .
Medicine
The presence of fluorine can improve the pharmacokinetic properties of peptides, making them more resistant to metabolic degradation .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of advanced materials with specific functionalities .
Wirkmechanismus
The mechanism of action of Fmoc-D-2-Chloro-4-fluorophe involves its incorporation into peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group, allowing for selective reactions at other sites. The chloro and fluoro substituents on the aromatic ring can participate in various chemical interactions, influencing the overall properties of the peptide or protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-4-Chlorophe: This compound is similar to Fmoc-D-2-Chloro-4-fluorophe but lacks the fluorine atom.
Fmoc-D-4-Fluorophe: This compound contains a fluorine atom but lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination of substituents can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H19ClFNO4 |
|---|---|
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |
InChI-Schlüssel |
SPOFFSUHDCOUGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)

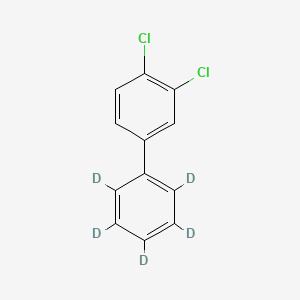
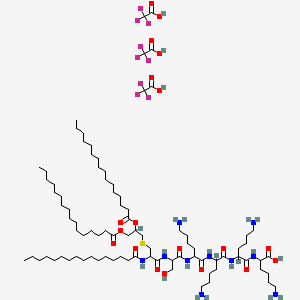
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
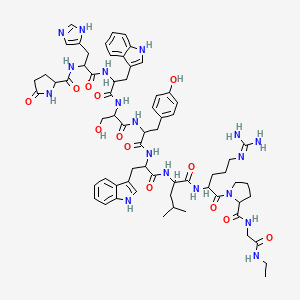
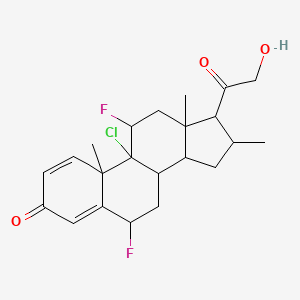
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
